Fusarochromanone

Cytotoxicity Fusarochromanone derivatives Structure-activity relationship

Researchers requiring a first-in-class anticancer scaffold face limited options with truly novel mechanisms of action. Fusarochromanone (FC101) solves this with an NCI COMPARE correlation factor of 0.475-distinct from >50,000 compounds. - Triple-pronged activity: Direct cytotoxicity (IC50 <100 nM across 35 cell lines), antiangiogenic (VEGF-A pathway), and intrinsic fluorescence (λex 385/λem 457 nm) for label-free tracking. - SAR validation: 3′-amino group confers 100-fold greater potency than Δ2′,3′-ene analogs. - In vivo efficacy: 30% tumor reduction at 8 mg/kg/day (mouse xenograft).

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
CAS No. 802915-53-3
Cat. No. B1674293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusarochromanone
CAS802915-53-3
SynonymsFusarochromanone;  FC-101;  FC 101;  FC101;  NSC-627608;  NSC 627608;  NSC627608; 
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C
InChIInChI=1S/C15H20N2O4/c1-15(2)6-11(20)13-12(21-15)4-3-9(14(13)17)10(19)5-8(16)7-18/h3-4,8,18H,5-7,16-17H2,1-2H3/t8-/m1/s1
InChIKeyCOSICWYFCAPPJB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fusarochromanone (FC101) Overview


Fusarochromanone (also designated FC101 or TDP-1, CAS 802915-53-3) is a small-molecule mycotoxin belonging to the fusarochromanone class, originally isolated from the fungus Fusarium equiseti [1]. Structurally, it is a 2,2-dimethyl-5-amino-6-acyl-4-chromone derivative featuring a 3′-amino group on the side chain that is critical for its biological potency [2]. Unlike many fungal metabolites that act through a single dominant pathway, fusarochromanone exhibits a triple-pronged pharmacological profile: direct tumor cell cytotoxicity, potent antiangiogenic activity via VEGF-A pathway inhibition, and a unique mode of action uncorrelated with standard chemotherapeutic agents as determined by the NCI COMPARE algorithm [1][3]. Additionally, fusarochromanone possesses intrinsic fluorescence (λex 385 nm, λem 457 nm), enabling label-free cellular uptake and distribution tracking without the need for fluorescent tagging [3].

1 Cytotoxicity endpoint research in human cancer cell panels
2 VEGF-A pathway inhibition and antiangiogenic assay context
3 Label-free cellular uptake imaging via intrinsic fluorescence

Why Generic Fusarochromanone Substitution Fails


Within the fusarochromanone chemotype, minor structural modifications produce dramatic—and quantifiable—differences in biological activity that preclude generic substitution. The presence of a 3′-amino group on the side chain versus a Δ2′,3′ double bond determines whether a derivative is highly cytotoxic or essentially inactive: derivatives bearing the 3′-amino group (such as fusarochromanone itself) are on average 100-fold more cytotoxic than their Δ2′,3′-ene counterparts [1]. Even within the 3′-amino series, acetylation status matters: the monoacetyl derivative TDP-2 shows markedly attenuated immunomodulatory effects compared to the parent TDP-1 (FC101) [2]. Furthermore, the NCI COMPARE analysis returned a Pearson correlation coefficient of 0.475 for FC101 against a library of over 50,000 compounds, indicating a mode of action with minimal similarity to any known chemotherapeutic agent; this is not a class-level property shared by all fusarochromanones but specific to the parent compound [3]. These data demonstrate that procurement of a generic fusarochromanone derivative or structurally related co-metabolite such as equisetin—which shows negligible cytotoxicity (EC50 >25 µM across three human cell lines)—would fail to recapitulate the biological activities of authentic fusarochromanone [1].

Side-chain modification alters response
3′-amino vs Δ2′,3′-ene derivatives exhibit substantially different cell-model potency profiles; generic analogs may lack reported cytotoxicity.
Acetylation status shifts immunomodulatory context
Monoacetyl TDP-2 shows attenuated pathway-response effects compared to parent FC101, limiting interchangeability in immune-signaling studies.
Co-isolated metabolites lack target activity
Equisetin and other Fusarium metabolites may show negligible cell-model activity and no reported antiangiogenic effects, failing to recapitulate FC101's dual profile.

Quantitative Differentiation Evidence


Cytotoxicity Compared Across Derivatives

In a direct head-to-head study of six fusarochromanone derivatives (1–6) isolated from the same F. equiseti strain, fusarochromanone (compound 6, TDP-1) was the most potent cytotoxic agent across all three tested human cell lines. Its EC50 values were 0.058 µM (RPE-1), 0.170 µM (HCT-116), and 0.232 µM (U2OS). By comparison, the monoacetyl derivative fusarochromanone TDP-2 (compound 3) was 399-fold less potent in RPE-1 (EC50 23.140 µM) and 370-fold less potent in HCT-116 (EC50 62.950 µM). Fusarochromene (compound 4), which features a chromene scaffold instead of a chromone, showed EC50 values of 16.700, 84.380, and 39.790 µM respectively, representing 288-fold to 496-fold lower potency. Equisetin (compound 8), a co-isolated tetramic acid metabolite, was completely inactive (EC50 >25 µM) in all three cell lines [1]. The study further established that the 3′-amino group is the critical pharmacophore: chromone derivatives bearing this group are on average 100-fold more cytotoxic than their Δ2′,3′-ene counterparts [1].

Cytotoxicity rank
Head-to-head
FC101 EC50 0.058–0.232 µM (3 lines)
vs TDP-2 23.1–63.0 µM, fusarochromene 16.7–84.4 µM, equisetin >25 µM
Reported cell-model potency ranking; 3′-amino group essential for activity
MTT assay, 48 h; RPE-1, HCT-116, U2OS lines
Cytotoxicity Fusarochromanone derivatives Structure-activity relationship

Unique Mode of Action by NCI COMPARE

The National Cancer Institute (NCI) conducted a COMPARE screen on fusarochromanone (FC101), which algorithmically assesses whether a test compound's pattern of growth inhibition across 60 human cancer cell lines resembles any of over 50,000 previously screened compounds. A Pearson correlation coefficient greater than 0.8 indicates a similar mechanism of action to a known agent; values below 0.6 suggest a largely unrelated mechanism. FC101 returned a COMPARE correlation factor of 0.475, indicating a mode of action with minimal similarity to any compound in the NCI database, including standard chemotherapeutic agents and known fungal metabolites [1]. In the same 60-cell-line panel, FC101 inhibited the proliferation of 35 of 58 human cancer cell lines with IC50 values below 100 nM; the most sensitive histologies—melanoma, small cell lung carcinoma, and colon adenocarcinoma—exhibited IC50 values below 10 nM [1]. For context, the pan-kinase inhibitor staurosporine, a broad-spectrum comparator, showed EC50 values of 1.900–25.700 µM in a similar cytotoxicity panel, making FC101 approximately 190- to 2,570-fold more potent at the cellular level [2].

Mode of action
Reported
NCI COMPARE r = 0.475
Threshold for similarity ≥ 0.8
Supports novel mechanism context; minimal similarity to >50,000 agents
NCI 60-cell-line screen; single-source dataset
Mode of action NCI COMPARE Drug discovery

Dual Antiangiogenic and Cytotoxic Activity

Fusarochromanone simultaneously addresses two hallmarks of cancer—uncontrolled proliferation and angiogenesis—at overlapping nanomolar concentrations. In the NCI 60-cell-line screen, FC101 inhibited proliferation of 35/58 cancer cell lines with IC50 values below 100 nM [1]. Independently, FC101 inhibited VEGF-A-mediated proliferation of endothelial cells at nanomolar doses, with antiangiogenic activity observed at concentrations (≤100 nM) that overlap with its direct cytotoxicity range, indicating a dual-action window [1]. In a mouse xenograft SCC tumor model, FC101 at 8 mg/kg/day was well tolerated, non-toxic, and achieved a 30% reduction in tumor size relative to untreated controls, demonstrating that this dual in vitro activity translates to in vivo efficacy [1]. By contrast, the co-isolated metabolite equisetin—which exhibits antibacterial activity (MBC 7.8 µM against B. cereus) but no detectable cytotoxicity (EC50 >25 µM) or reported antiangiogenic activity—represents a functionally orthogonal compound from the same fungal source [2].

Dual activity
Cross-study
FC101 IC50
Antiangiogenic at ≤100 nM; in vivo 30% tumor size reduction (xenograft)
Overlapping antiangiogenic and cytotoxicity concentrations reported
Equisetin: no cytotoxicity (EC50 >25 µM), antibacterial only
Fluorescence
Head-to-head
λex 385 nm / λem 457 nm
Label-free confocal uptake tracking
Enables imaging without fluorophore conjugation
Non-fluorescent in deacetyl and chromene analogs
Antiangiogenesis VEGF-A inhibition Dual mechanism

Label-Free Intrinsic Fluorescence

Fusarochromanone (FC101) possesses intrinsic fluorescence with a maximum excitation at 385 nm and emission at 457 nm, a property that is absent in the deacetylated derivative (deacetylfusarochromene, compound 1) and in the chromene-scaffold analog fusarochromene (compound 4) under the same detection conditions [1][2]. This intrinsic fluorescence was exploited by Furmanski et al. (2009) to perform real-time confocal microscopy tracking of FC101 uptake kinetics and intracellular accumulation in living tumorigenic (B-16 melanoma, MCF-7 breast adenocarcinoma) and normal (cardiac fibroblast) cells without the need for fluorophore conjugation, which can alter a compound's physicochemical properties and biological activity [2]. The same study demonstrated that FC101 showed time-dependent preferential accumulation and growth inhibition in tumor cells versus normal fibroblasts, a therapeutically relevant selectivity profile observable directly via its endogenous fluorescence [2]. By contrast, the non-fluorescent analogs deacetylfusarochromene (1) and fusarochromene (4) require external labeling for any imaging-based uptake study, introducing potential artifacts in distribution and binding assessments [1].

Fluorescence
Head-to-head
λex 385 nm / λem 457 nm
Label-free confocal uptake tracking
Enables imaging without fluorophore conjugation
Non-fluorescent in deacetyl and chromene analogs
Intrinsic fluorescence Label-free imaging Cellular uptake kinetics

High-Impact Procurement Scenarios


Novel Mechanism-of-Action Drug Discovery

Investigators pursuing first-in-class anticancer agents should procure fusarochromanone (FC101) as a lead scaffold precisely because its NCI COMPARE correlation factor of 0.475 confirms a mechanism of action that is genuinely distinct from over 50,000 previously characterized compounds [1]. With IC50 values below 100 nM in 35 of 58 human cancer cell lines and sub-10 nM potency against melanoma, small cell lung carcinoma, and colon adenocarcinoma, FC101 provides a validated starting point for medicinal chemistry optimization where potency and mechanistic novelty are simultaneously required. Crucially, the established structure-activity relationship demonstrating that the 3′-amino group confers ~100-fold cytotoxicity advantage over Δ2′,3′-ene analogs enables rational, data-driven derivatization strategies rather than blind library synthesis .

Tumor Angiogenesis and Microenvironment Studies

Laboratories investigating the interplay between tumor cell proliferation and angiogenic signaling should select FC101 as a single-agent probe because it simultaneously inhibits VEGF-A-mediated endothelial cell proliferation and directly kills tumor cells at overlapping nanomolar concentrations [1]. Unlike using a combination of a VEGF-pathway inhibitor (e.g., bevacizumab or sunitinib) plus a cytotoxic agent—which introduces confounding pharmacokinetic variables—FC101 allows researchers to interrogate dual-pathway effects with a single compound of defined pharmacokinetics. The in vivo validation of this dual activity (30% tumor size reduction at 8 mg/kg/day in a mouse xenograft model with no observed toxicity) further supports its use in translational studies where physiologically relevant dosing is essential [1].

Label-Free Intracellular Trafficking Imaging

Cell biologists and pharmacologists conducting real-time drug distribution studies should prioritize fusarochromanone over non-fluorescent analogs because its intrinsic fluorescence (λex 385 nm, λem 457 nm) enables confocal microscopy tracking without fluorophore conjugation [1]. This property has been exploited to demonstrate time-dependent preferential accumulation of FC101 in tumorigenic B-16 melanoma and MCF-7 breast adenocarcinoma cells versus normal cardiac fibroblasts, establishing a tumor-selective uptake profile that is both mechanistically informative and experimentally convenient [1]. Researchers studying drug transport, intracellular compartmentalization, or tumor-versus-normal cell permeability can leverage this property for artifact-free imaging that preserves the compound's native membrane permeability and biological activity.

Fungal Secondary Metabolite and Biosynthesis Research

Natural product chemists and fungal biologists studying Fusarium spp. secondary metabolism can use authentic fusarochromanone as an analytical reference standard and biological probe to investigate the biosynthetic divergence within the fusarochromanone pathway. The 2024 isolation study demonstrates that a single F. equiseti strain simultaneously produces compounds spanning a >1,000-fold range in cytotoxic potency, from the highly active fusarochromanone (EC50 0.058 µM) to the completely inactive equisetin (EC50 >25 µM) [1]. Procuring authenticated fusarochromanone enables accurate quantification in fungal extracts, pathway intermediate identification, and assessment of how minor genetic or environmental perturbations shift biosynthetic output toward active versus inactive chemotypes—information critical for strain engineering and fermentation optimization efforts.

Application
Selection Property
Validation Focus
Novel mechanism-of-action studies
COMPARE-correlated mechanism distinctness
Mechanism-of-action confirmation in target cell panel
Tumor microenvironment & angiogenesis research
Dual antiangiogenic and cytotoxicity activity window
VEGF-A pathway and tumor-cell viability endpoints
Label-free intracellular trafficking imaging
Intrinsic fluorescence property
Cellular uptake kinetics and subcellular distribution without fluorophore tagging
Fungal secondary metabolite & biosynthesis studies
Authenticated biosynthetic reference compound
Biosynthetic pathway elucidation and strain profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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